molecular formula C5H4BrF3N2 B6222833 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole CAS No. 2763780-60-3

4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole

Cat. No. B6222833
CAS RN: 2763780-60-3
M. Wt: 229
InChI Key:
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Description

4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is a member of the imidazole family of heterocyclic compounds. It is a five-membered aromatic ring with a nitrogen atom at the center and four carbon atoms at the corners. The nitrogen atom is bonded to two hydrogen atoms and the four carbon atoms are bonded to one bromine atom and three fluorine atoms. 4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has a molecular weight of 243.00 g/mol and a melting point of 134-136°C. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as 4-amino-2-methyl-1-(trifluoromethyl)-1H-imidazole, which has potential applications in drug design. It has also been used as a catalyst in the synthesis of polyamides and polyesters. Additionally, 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has been used as a ligand in the synthesis of transition metal complexes, which have potential applications in catalysis and sensing.

Mechanism of Action

4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is an electroactive compound that can be used as a catalyst or ligand in various chemical reactions. As a catalyst, it can promote the formation of a new bond between two molecules or atoms by providing an electron-rich environment. As a ligand, it can coordinate to a central metal atom to form a coordination complex. The coordination complex can then serve as a catalyst for a variety of chemical reactions.
Biochemical and Physiological Effects
4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has not been tested for its biochemical or physiological effects in humans or other organisms. However, it is known to be a highly reactive compound and is likely to have toxic effects if ingested or inhaled. Therefore, it should be handled with care and proper safety precautions should be taken when working with this compound.

Advantages and Limitations for Lab Experiments

4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has several advantages for use in laboratory experiments. It is a highly reactive compound that can be used as a catalyst or ligand in various chemical reactions. It is also relatively inexpensive and easy to obtain. However, it is a highly toxic compound and should be handled with care. Additionally, it is volatile and may degrade over time.

Future Directions

There are several potential future directions for the use of 4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole. It could be used as a catalyst or ligand in the synthesis of novel compounds for drug design or other applications. It could also be used as a reagent in the synthesis of polymers or other materials. Additionally, it could be used as a ligand in the synthesis of coordination complexes for catalysis and sensing applications. Finally, it could be used in the synthesis of heterocyclic compounds for use in pharmaceuticals or other applications.

Synthesis Methods

4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole can be synthesized via a two-step process involving the condensation of 2-methyl-1-bromo-4-nitrobenzene and trifluoromethyl isocyanate. In the first step, the 2-methyl-1-bromo-4-nitrobenzene is reacted with trifluoromethyl isocyanate in the presence of a base such as potassium carbonate to form 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole. In the second step, the product is purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole involves the reaction of 2-methyl-1H-imidazole with bromine and trifluoromethyl iodide.", "Starting Materials": [ "2-methyl-1H-imidazole", "Bromine", "Trifluoromethyl iodide", "Sodium hydroxide", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-imidazole in acetone.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the solution for an additional 30 minutes.", "Step 4: Add trifluoromethyl iodide to the solution and stir for 2 hours at room temperature.", "Step 5: Add sodium hydroxide solution to the reaction mixture to neutralize the acid formed during the reaction.", "Step 6: Extract the product with dichloromethane.", "Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 9: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product, 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole." ] }

CAS RN

2763780-60-3

Product Name

4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole

Molecular Formula

C5H4BrF3N2

Molecular Weight

229

Purity

95

Origin of Product

United States

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